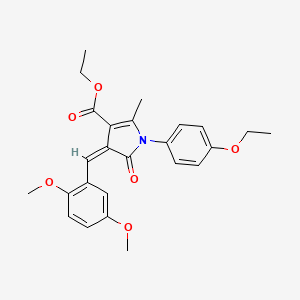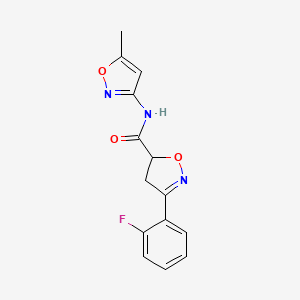![molecular formula C18H26N2O5S B4647526 4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4647526.png)
4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid
Übersicht
Beschreibung
4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid, also known as BB-94, is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. The overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, the development of MMP inhibitors, such as BB-94, has attracted significant attention from the scientific community.
Wirkmechanismus
4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs are zinc-dependent enzymes, and this compound chelates the zinc ion in the active site, which prevents the enzyme from functioning. This compound is a broad-spectrum MMP inhibitor, and it can inhibit various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-13.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to reduce tumor growth, invasion, and metastasis by inhibiting MMPs. In arthritis, this compound has been shown to reduce joint destruction and inflammation by inhibiting MMPs. In cardiovascular diseases, this compound has been shown to reduce cardiac remodeling and improve cardiac function by inhibiting MMPs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid is its potency and selectivity for MMPs. This compound has a low nanomolar inhibitory activity against MMPs, and it is highly selective for MMPs compared to other proteases. Another advantage of this compound is its broad-spectrum activity against various MMPs. This compound can inhibit multiple MMPs, which makes it a useful tool for studying the role of MMPs in various diseases. However, one limitation of this compound is its low solubility in water, which can limit its use in in vitro experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid. One direction is the development of more potent and selective MMP inhibitors. This compound has a low nanomolar inhibitory activity against MMPs, but it can also inhibit other proteases at higher concentrations. Therefore, the development of more selective MMP inhibitors could improve the efficacy and safety of MMP inhibition therapy. Another direction is the investigation of the role of MMPs in other diseases, such as neurodegenerative diseases and fibrosis. MMPs have been implicated in the pathogenesis of these diseases, and the inhibition of MMPs could be a potential therapeutic strategy. Finally, the development of MMP inhibitors with improved pharmacokinetic properties, such as better solubility and bioavailability, could improve their clinical utility.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MMPs are involved in tumor invasion and metastasis, and the inhibition of MMPs by this compound has been shown to reduce tumor growth and metastasis in preclinical models. In arthritis, MMPs are involved in the degradation of cartilage, and the inhibition of MMPs by this compound has been shown to reduce joint destruction in animal models of arthritis. In cardiovascular diseases, MMPs are involved in the remodeling of the ECM in the heart and blood vessels, and the inhibition of MMPs by this compound has been shown to reduce cardiac remodeling and improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
4-[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-14(2)15-4-6-16(7-5-15)26(24,25)20-12-10-19(11-13-20)17(21)8-9-18(22)23/h4-7,14H,3,8-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKBIKNDAXEOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4647445.png)
![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4647470.png)
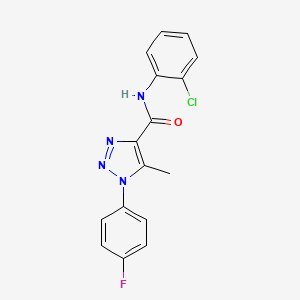
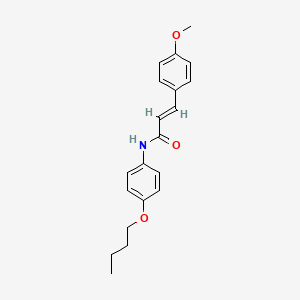
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4647487.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4647492.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647493.png)
![N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4647496.png)
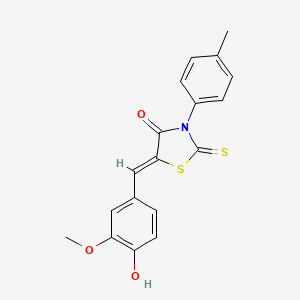
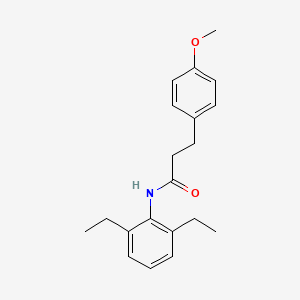
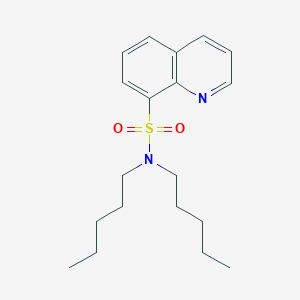
![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)
